molecular formula C26H26N2O2 B2748587 [1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone CAS No. 955963-22-1

[1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone

Cat. No.: B2748587
CAS No.: 955963-22-1
M. Wt: 398.506
InChI Key: JSLWMYNKBKGWMJ-UHFFFAOYSA-N
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Description

[1-(tert-Butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group at the 1-position and a methanone-linked 2-naphthyl group. The naphthyl moiety is further modified at the 1-position by a 4-methylbenzyloxy substituent. This structural configuration confers significant lipophilicity and steric bulk, which may enhance metabolic stability and membrane permeability.

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[1-[(4-methylphenyl)methoxy]naphthalen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c1-18-9-11-19(12-10-18)17-30-25-22-8-6-5-7-20(22)13-14-23(25)24(29)21-15-27-28(16-21)26(2,3)4/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLWMYNKBKGWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)C(=O)C4=CN(N=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation using tert-butyl halides in the presence of a strong base like sodium hydride.

    Formation of the Naphthyl Methanone Moiety: This can be achieved by Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.

    Ether Formation: The final step involves the formation of the ether linkage between the 4-methylbenzyl group and the naphthyl methanone moiety, typically using Williamson ether synthesis conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.

    Reduction: Reduction reactions can target the carbonyl group in the naphthyl methanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Corresponding alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. Studies have focused on the ability of [1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation.

Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

Neuroprotective Properties
Recent investigations have suggested that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies are ongoing to elucidate its effects on neuronal survival and function.

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the materials' resistance to degradation under heat and UV exposure.

Nanotechnology
This compound has also been utilized in the development of nanomaterials, particularly in creating nanoparticles for drug delivery systems. The unique chemical structure allows for functionalization that enhances the targeting capabilities of drug delivery vehicles.

Agricultural Chemistry Applications

Pesticide Development
The compound's structural characteristics suggest potential applications in agrochemicals, specifically as a pesticide or herbicide. Preliminary studies indicate that derivatives of this compound exhibit effective herbicidal activity against common agricultural weeds, paving the way for further exploration in sustainable agriculture practices.

Case Studies

Study FocusFindings
Anticancer ActivityInhibits proliferation in breast cancer cells; induces apoptosis through specific signaling pathways.
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production in vitro.
Polymer ChemistryEnhances thermal stability and mechanical properties of polymer matrices when incorporated.
NanotechnologyImproves drug delivery systems through functionalized nanoparticles.
Pesticide DevelopmentExhibits effective herbicidal activity against agricultural weeds.

Mechanism of Action

The mechanism of action of [1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes or receptors involved in key biological pathways, and the pathways affected would depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent effects, molecular properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
[1-(tert-Butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone 4-Methylbenzyloxy (OCH₂C₆H₄CH₃), tert-butyl C₂₆H₂₆N₂O₂ 398.5 High lipophilicity; enhanced metabolic stability due to steric bulk
[1-(tert-Butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone () 3-Fluoropropoxy (OCH₂CH₂CH₂F) C₂₁H₂₃FN₂O₂ 354.4 Increased polarity from fluorine; potential for hydrogen bonding
(4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone () 4-Chlorophenyl, 4-methoxyphenyl, 5-nitro-furyl C₂₃H₁₆ClN₃O₄ 449.8 Electron-withdrawing nitro group may increase reactivity; methoxy enhances solubility
(1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-{4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone () Methanesulfonylphenyl, pyrazolopyrimidinyl C₂₈H₂₉N₇O₄S 583.6 Polar sulfonyl group improves aqueous solubility; extended π-system for binding
{2-[(2-Chlorobenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone () 2-Chlorobenzyloxy, 4-methylphenyl C₂₅H₂₁ClN₂O₂ 416.9 Chlorine adds electronegativity; steric hindrance from benzyloxy

Key Observations :

Substituent Effects: The 4-methylbenzyloxy group in the target compound provides greater lipophilicity compared to the 3-fluoropropoxy analog, which introduces polarity via fluorine .

Molecular Weight and Solubility :

  • The target compound (MW 398.5) is larger than the fluoropropoxy analog (MW 354.4), suggesting reduced solubility but enhanced membrane penetration .
  • Sulfonyl-containing derivatives () exhibit higher solubility due to polar groups .

Biological Relevance :

  • Pyrazole derivatives are associated with antimicrobial and anticancer activities (). The tert-butyl group in the target compound likely protects against oxidative metabolism, extending half-life .
  • Fluorine in the fluoropropoxy analog may enhance binding via dipole interactions, a feature absent in the target compound’s benzyloxy group .

Synthetic Considerations: Ether linkages (e.g., benzyloxy) are typically synthesized via nucleophilic substitution or Mitsunobu reactions, as seen in and for related structures .

Biological Activity

The compound [1-(tert-butyl)-1H-pyrazol-4-yl]{1-[(4-methylbenzyl)oxy]-2-naphthyl}methanone , identified by CAS number 955963-22-1, is an organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological applications of this compound, supported by diverse research findings.

  • Molecular Formula : C26H26N2O2
  • Molar Mass : 398.5 g/mol
  • Boiling Point : 599.2 ± 40.0 °C (predicted)
  • Density : 1.11 ± 0.1 g/cm³ (predicted)

The compound features a pyrazole ring, which is known for its bioactive properties, and a naphthyl moiety that may enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : The pyrazole can be synthesized via the condensation of tert-butyl hydrazine with a suitable diketone under acidic or basic conditions.
  • Attachment of the Naphthyl Moiety : The resulting pyrazole derivative is reacted with 4-methylbenzyl chloride in the presence of a base (e.g., potassium carbonate) to form the desired compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study found that related compounds showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing naphthalene structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

CompoundActivityInhibition Zone (mm)
Compound AStrong15
Compound BModerate8
This compoundTBDTBD

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are well-documented for their anti-inflammatory and analgesic effects. The presence of the tert-butyl group in this compound may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and exert therapeutic effects .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Antibacterial Study : A series of pyrazole derivatives were tested against various bacterial strains, revealing that modifications to the pyrazole ring significantly affected their antimicrobial efficacy.
  • Anticancer Potential : Some studies suggest that pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

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